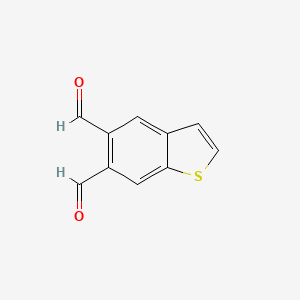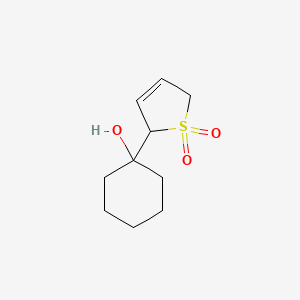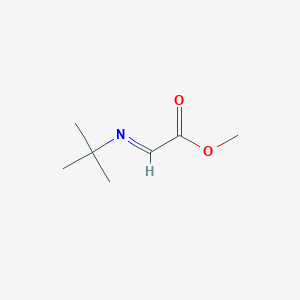
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bulky tert-butyl groups and a polycyclic framework, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of pyrene derivatives with tert-butyl groups, followed by hydrogenation to achieve the desired polycyclic structure . The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the bulky tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can further modify the polycyclic structure, potentially leading to new derivatives with different properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine oxyacids for oxidation , metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism by which 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene exerts its effects depends on its specific application. In organic electronics, its bulky tert-butyl groups and polycyclic structure contribute to its stability and electronic properties. The molecular targets and pathways involved in its biological activities are still under investigation, but its interactions with cellular components and enzymes are of particular interest.
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylpyrene: A closely related compound with similar structural features but without the extensive hydrogenation.
2,6-Di-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene stands out due to its unique combination of bulky tert-butyl groups and a polycyclic framework, which imparts distinct electronic and steric properties. These features make it a valuable compound for research in materials science and organic electronics.
Properties
| 112036-01-8 | |
Molecular Formula |
C24H40 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2,7-ditert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene |
InChI |
InChI=1S/C24H40/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11,16-22H,7-10,12-14H2,1-6H3 |
InChI Key |
GJHVBYSMPHEYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2CCC3CC(C=C4C3C2C(C1)CC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)





